1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
This compound is a derivative of piperidine, a heterocyclic organic compound . It has the molecular formula C12H16N2O2 and a molecular weight of 256.73 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.ClH/c1-9-8-13-5-2-11(9)14-6-3-10(4-7-14)12(15)16;/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 256.73 . The InChI code provides information about its molecular structure .Scientific Research Applications
Aurora Kinase Inhibition
Compounds structurally related to "1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic acid hydrochloride" have been investigated for their potential as Aurora kinase inhibitors. These inhibitors can play a crucial role in cancer therapy by targeting specific enzymes involved in cell division. The research on Aurora kinase inhibitors suggests their utility in developing new cancer treatments (ロバート ヘンリー,ジェームズ, 2006).
Antiplatelet Aggregation Activity
Studies have also focused on compounds with a similar structure for their antiplatelet aggregation activity. These compounds can potentially be used to prevent blood clots, which are a major cause of heart attacks and strokes. The synthesis and evaluation of these compounds highlight the importance of structural modifications to enhance biological activity (K. Youssef et al., 2011).
Structural and Conformational Analysis
Research has been conducted on the crystal structure and conformational analysis of compounds structurally related to "this compound." These studies provide valuable insights into the physical and chemical properties of these compounds, which are essential for drug design and development (J. Ribet et al., 2005).
Synthesis and Reactivity
Research has also focused on the synthesis and reactivity of related compounds, exploring their potential as intermediates in the synthesis of more complex molecules. These studies contribute to the broader field of organic synthesis, providing pathways to synthesize a variety of biologically active compounds (Samir Ibenmoussa et al., 1998).
Safety and Hazards
This compound is associated with several hazard statements: it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Properties
IUPAC Name |
1-(3-methylpyridin-4-yl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-8-13-5-2-11(9)14-6-3-10(4-7-14)12(15)16;/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJAXEVKDMKGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCC(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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